3,5-Diiodothyropropionic acid
Vue d'ensemble
Description
L’acide 3,5-diiodothyropropionique (DITPA) est un analogue de l’hormone thyroïdienne qui a été étudié pour ses applications thérapeutiques potentielles. Il est structurellement similaire aux hormones thyroïdiennes mais présente des propriétés pharmacologiques distinctes. Le DITPA a été étudié pour sa capacité à moduler la fonction cardiaque et à améliorer les conditions métaboliques sans les effets secondaires importants associés aux traitements traditionnels par l’hormone thyroïdienne .
Mécanisme D'action
L’acide 3,5-diiodothyropropionique exerce ses effets en interagissant avec les récepteurs de l’hormone thyroïdienne, en particulier l’isoforme bêta. Il se lie à ces récepteurs avec une affinité inférieure à celle des hormones thyroïdiennes traditionnelles mais peut toujours moduler l’expression des gènes et les processus métaboliques. La capacité du composé à augmenter la contractilité cardiaque et à améliorer la circulation périphérique est attribuée à son action sur ces récepteurs et à l’activation subséquente des voies de signalisation en aval .
Analyse Biochimique
Biochemical Properties
DITPA is known to interact with thyroid hormone receptors TRα and TRβ . It has a relatively low affinity for nuclear thyroid hormone receptors (TRs) . DITPA can increase the expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes .
Cellular Effects
DITPA has been found to have inotropic but not chronotropic effects on heart muscle . This means it can increase the force of heart contractions without significantly affecting the heart rate . DITPA also stimulates myocardial angiogenesis after infarction by interacting with integrin αvβ3 at the cell surface .
Molecular Mechanism
The molecular mechanism of DITPA involves its binding to thyroid hormone receptors TRα and TRβ . This binding can lead to increased mRNA expression of α-myosin heavy chain (α-MHC) in primary rat cardiomyocytes . The proangiogenesis action of DITPA is initiated at the cell surface and is integrin mediated .
Temporal Effects in Laboratory Settings
In animal studies, DITPA was able to increase cardiac contractility and peripheral circulation without significant effects on heart rate . In a phase II trial, DITPA was associated with an increased cardiac index that peaked at 8 weeks .
Dosage Effects in Animal Models
The effects of DITPA vary with different dosages in animal models
Metabolic Pathways
As a thyroid hormone analog, DITPA is likely involved in similar metabolic pathways as thyroid hormones, which play a crucial role in energy metabolism .
Subcellular Localization
As a thyroid hormone analog, it may be localized in a similar manner as thyroid hormones, which are known to bind to nuclear receptors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3,5-diiodothyropropionique implique généralement l’iodation de l’acide thyropropioniqueCela peut être réalisé par des réactions de substitution électrophile utilisant de l’iode et un agent oxydant tel que le peroxyde d’hydrogène ou l’iodate de sodium .
Méthodes de production industrielle
La production industrielle de l’acide 3,5-diiodothyropropionique suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l’efficacité du processus d’iodation .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3,5-diiodothyropropionique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones iodées correspondantes.
Réduction : Les réactions de réduction peuvent éliminer les atomes d’iode, reconvertissant le composé en sa forme non iodée.
Substitution : Les réactions de substitution électrophile peuvent introduire d’autres groupes fonctionnels dans le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Principaux produits formés
Oxydation : Quinones iodées.
Réduction : Acide thyropropionique non iodé.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Chimie : Utilisé comme composé modèle pour étudier les réactions d’iodation et le comportement des analogues de l’hormone thyroïdienne.
Biologie : Étudié pour ses effets sur le métabolisme cellulaire et les interactions avec le récepteur de l’hormone thyroïdienne.
Médecine : Exploré comme agent thérapeutique pour des pathologies telles que la dyslipidémie, l’obésité et le dysfonctionnement cardiaque.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et comme outil biochimique de recherche.
Comparaison Avec Des Composés Similaires
Composés similaires
3,5,3’-Triiodothyronine (T3) : Hormone thyroïdienne naturelle à activité métabolique plus élevée.
Lévothyroxine (T4) : Autre hormone thyroïdienne naturelle utilisée en thérapie de remplacement hormonal.
Thyromimétiques : Composés synthétiques conçus pour imiter les effets des hormones thyroïdiennes, tels que le GC-1 et le KB2115.
Unicité de l’acide 3,5-diiodothyropropionique
L’acide 3,5-diiodothyropropionique est unique en raison de sa faible activité métabolique et de sa faible affinité pour les récepteurs de l’hormone thyroïdienne par rapport à T3 et T4. Cela en fait une alternative potentiellement plus sûre pour des applications thérapeutiques, car elle peut moduler les processus métaboliques sans provoquer d’effets secondaires importants. De plus, sa capacité à améliorer la fonction cardiaque sans affecter la fréquence cardiaque la distingue des autres analogues de l’hormone thyroïdienne .
Activité Biologique
3,5-Diiodothyropropionic acid (DITPA) is a thyroid hormone analog that has garnered attention for its unique biological activities, particularly in cardiac function and metabolic regulation. This article provides a comprehensive overview of the biological activity of DITPA, including its effects on cardiac performance, metabolic parameters, and potential therapeutic applications.
Overview of DITPA
DITPA is an analog of triiodothyronine (T3) that exhibits selective binding to thyroid hormone receptors (TRs), particularly in cardiac and hepatic tissues. Unlike T3, DITPA has a lower metabolic activity, which allows it to exert beneficial effects on the heart without inducing significant tachycardia. This characteristic makes DITPA a candidate for treating conditions like congestive heart failure (CHF) and hypercholesterolemia.
DITPA has been shown to induce alpha-myosin heavy chain (MHC) gene expression in heart cells, promoting positive inotropic effects while minimizing increases in heart rate. In vitro studies indicate that DITPA has an effective concentration (EC50) of approximately for inducing alpha-MHC mRNA in cardiac cell cultures .
In animal models, DITPA administration resulted in significant increases in left ventricular dP/dt (a measure of contractility) without the tachycardia commonly associated with other thyroid hormones. Specifically, doses ranging from 150 to 1500 micrograms per 100 grams of body weight produced increases in cardiac performance comparable to those achieved with L-thyroxine at much lower doses .
Clinical Studies
A phase II clinical trial evaluated the effects of DITPA in patients with New York Heart Association class II to IV CHF. The study reported an 18% increase in cardiac index and an 11% decrease in systemic vascular resistance among those treated with DITPA compared to placebo . However, the trial also noted poor tolerability, with fatigue and gastrointestinal symptoms being more prevalent in the DITPA group.
Table 1: Summary of Cardiac Effects of DITPA
Parameter | Change (%) | Significance Level |
---|---|---|
Cardiac Index | +18% | p < 0.05 |
Systemic Vascular Resistance | -11% | p < 0.05 |
Serum Cholesterol | -20% | p < 0.005 |
Body Weight | -11 lbs | Not specified |
Metabolic Effects
DITPA has also been investigated for its metabolic effects, particularly regarding lipid profiles and weight management. In clinical studies, DITPA treatment led to significant reductions in total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels . Additionally, patients experienced weight loss averaging lbs over a 24-week period .
Mechanisms Underlying Metabolic Changes
The metabolic effects of DITPA are believed to stem from its thyromimetic properties, which include suppression of thyroid-stimulating hormone (TSH) levels without causing overt symptoms of hypothyroidism or thyrotoxicosis . This suppression indicates a potential for DITPA to modulate thyroid hormone signaling effectively.
Case Studies
Several pilot studies have highlighted the potential utility of DITPA in managing CHF and hypercholesterolemia:
- Safety Study : Initial safety assessments indicated that DITPA could be administered without severe adverse effects in healthy volunteers .
- CHF Pilot Study : A randomized double-blind comparison demonstrated improvements in diastolic function and reductions in serum triglycerides among CHF patients treated with DITPA .
- Hypercholesterolemia Study : Ongoing studies are exploring the efficacy of DITPA as a lipid-modifying agent, with preliminary results suggesting favorable outcomes on lipid profiles .
Propriétés
IUPAC Name |
3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYMNWUJVKVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040939 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-10-7 | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-diiodothyropropionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diiodothyropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.